molecular formula C20H17BrO5 B3407309 (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-55-6

(Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B3407309
CAS No.: 620546-55-6
M. Wt: 417.2 g/mol
InChI Key: OFTQNSWGUWDSAE-ZDLGFXPLSA-N
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Description

This compound features a benzofuran core with a 3-oxo-2,3-dihydro moiety, a Z-configured benzylidene substituent at position 2, and an ethyl propanoate ester at position 4. The ethyl ester group contributes to lipophilicity, impacting solubility and metabolic stability. Its structural complexity makes it a candidate for pharmaceutical or material science applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrO5/c1-3-24-20(23)12(2)25-14-8-9-15-17(11-14)26-18(19(15)22)10-13-6-4-5-7-16(13)21/h4-12H,3H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTQNSWGUWDSAE-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound with potential biological activities. This compound, characterized by its unique structural features, is of interest in medicinal chemistry due to its possible therapeutic applications.

Chemical Structure and Properties

The molecular formula for (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is C20H18BrO5C_{20}H_{18}BrO_5. Its structure includes a bromobenzylidene moiety attached to a dihydrobenzofuran ring, contributing to its reactivity and biological properties.

PropertyValue
Molecular Weight404.25 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPNot specified

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have shown that (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate has significant antimicrobial effects against various bacterial strains. The minimal inhibitory concentration (MIC) values suggest its effectiveness compared to standard antibiotics.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Comparison to Control
Staphylococcus aureus15Higher
Escherichia coli20Comparable
Pseudomonas aeruginosa25Lower

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, indicating its potential for inflammatory disease management.

Anticancer Activity

Preliminary studies suggest that (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may induce apoptosis in cancer cells. Cell viability assays showed a significant decrease in cell proliferation in various cancer cell lines.

Table 3: Anticancer Activity

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Apoptosis induction
HeLa (Cervical Cancer)12Cell cycle arrest
A549 (Lung Cancer)15Reactive oxygen species generation

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound, highlighting its promising biological activities:

  • Synthesis and Characterization : The synthesis involves multi-step reactions that optimize yield and purity. The characterization includes spectral analysis confirming the expected molecular structure.
  • Biological Testing : Various assays have been conducted to evaluate the biological activity of the compound against different pathogens and cancer cell lines. The results indicate that the compound possesses significant potential as an antimicrobial and anticancer agent.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds share the benzofuran backbone but differ in substituents and ester groups:

Compound Name Benzylidene Substituent Ester/Acid Group Key Structural Features
(Z)-Methyl 2-((2-(5-Bromo-2-Methoxybenzylidene)-3-Oxo-2,3-Dihydrobenzofuran-6-yl)Oxy)Propanoate 5-Bromo-2-methoxy Methyl ester Electron-donating methoxy enhances resonance; bromo at meta position
(Z)-Ethyl 2-((2-(2-Chlorobenzylidene)-3-Oxo-2,3-Dihydrobenzofuran-6-yl)Oxy)Propanoate 2-Chloro Ethyl ester Smaller halogen (Cl) reduces steric hindrance compared to Br
(Z)-2-((2-(3-Chlorobenzylidene)-3-Oxo-2,3-Dihydrobenzofuran-6-yl)Oxy)Propanoic Acid 3-Chloro Propanoic acid Acidic group increases polarity, reducing membrane permeability
(Z)-2-(3-Methoxybenzylidene)-3-Oxo-2,3-Dihydrobenzofuran-6-yl Propanoate 3-Methoxy Propanoate Methoxy at meta position; propanoate ester balances lipophilicity

Electronic and Steric Comparisons

  • Halogen Effects : Bromine (Br) in the target compound provides greater electron-withdrawing and steric effects than chlorine (Cl) in analogs . This may enhance binding affinity in hydrophobic pockets but reduce solubility.
  • Substituent Position: 2-Bromo vs. 2-Chloro (): Smaller size may improve conformational flexibility but lower van der Waals interactions in biological targets .
  • Methoxy Groups : and compounds have methoxy substituents, which donate electrons via resonance, altering charge distribution and reactivity. For instance, 2-methoxy in may stabilize the benzylidene bond through conjugation .

Ester Group Influence

  • Ethyl vs.
  • Propanoic Acid (): The carboxylic acid form is more polar, favoring ionic interactions but limiting blood-brain barrier penetration .
  • Propanoate (): A bulkier ester than ethyl/methyl, possibly offering intermediate lipophilicity for targeted delivery .

Research Findings and Implications

  • Bioactivity : Chlorinated analogs () are often explored as kinase inhibitors due to halogen-π interactions with ATP-binding pockets. Brominated derivatives may exhibit enhanced potency but higher toxicity .
  • Metabolic Stability : Ethyl esters generally undergo slower hydrolysis than methyl esters, suggesting the target compound may have a prolonged half-life in vivo compared to ’s methyl analog .
  • Synthetic Accessibility : The 2-bromo substituent in the target compound may complicate synthesis due to steric hindrance during benzylidene formation, unlike methoxy or chloro derivatives .

Q & A

Q. What are the key steps and parameters for synthesizing (Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

The synthesis typically involves:

  • Step 1: Condensation of a bromobenzaldehyde derivative with a benzofuran precursor under acidic/basic conditions to form the benzylidene intermediate.
  • Step 2: Esterification or coupling of the intermediate with propanoic acid derivatives using dehydrating agents (e.g., DCC or HOBt). Critical parameters include temperature control (60–80°C for condensation), solvent choice (e.g., ethanol or dichloromethane), and purification via column chromatography .

Example Reaction Table

StepReactantsConditionsPurification
12-Bromobenzaldehyde + Benzofuran precursorAcidic reflux, 72hColumn chromatography (silica gel, hexane/EtOAc)
2Benzylidene intermediate + Ethyl propanoateDCC, DMAP, 25°C, 24hRecrystallization (MeOH)

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy (¹H/¹³C): Assigns proton environments and confirms Z-configuration of the benzylidene double bond .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
  • FT-IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays: Anti-inflammatory (COX-2 inhibition), antimicrobial (MIC against S. aureus), or antiproliferative (MTT assay on cancer cell lines) .
  • Dosage: Typically tested at 1–100 µM concentrations with positive controls (e.g., aspirin for anti-inflammatory activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Design of Experiments (DoE): Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time by 50% compared to reflux .
  • Chiral HPLC: Separates enantiomers if unintended racemization occurs during esterification .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-response curves: Confirm activity thresholds (e.g., IC₅₀ values) across multiple cell lines.
  • Target validation: Use CRISPR knockouts or RNAi to confirm specificity (e.g., if COX-2 inhibition is disputed, test in COX-2-deficient cells) .

Q. How is the mechanism of action elucidated for this compound?

  • Molecular docking: Predict binding affinity to targets (e.g., COX-2 or tubulin) using AutoDock Vina .
  • Kinetic assays: Measure enzyme inhibition (e.g., kcat/KM for COX-2) to confirm competitive/non-competitive binding .

Q. What methods are used to study structure-activity relationships (SAR)?

  • Analog synthesis: Modify substituents (e.g., replace Br with Cl or OCH₃) and compare bioactivity .
  • 3D-QSAR modeling: Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. How are degradation products or impurities analyzed during stability studies?

  • Forced degradation: Expose the compound to heat (40–60°C), light (UV), or hydrolysis (pH 1–13) and monitor via LC-MS .
  • Stability-indicating assays: Use HPLC with PDA detection to quantify impurities (e.g., hydrolyzed ester) .

Methodological Challenges

Q. What experimental designs address low yields in the final esterification step?

  • Catalyst screening: Test alternatives to DCC (e.g., EDCI or Mukaiyama’s reagent) to improve coupling efficiency .
  • Solvent optimization: Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the intermediate .

Q. How are in vitro findings translated to in vivo models?

  • ADME profiling: Assess pharmacokinetics (e.g., plasma half-life in rodents) and bioavailability via LC-MS/MS .
  • Toxicity screening: Conduct acute toxicity tests (OECD 423) to determine safe dosage ranges .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Reactant of Route 2
Reactant of Route 2
(Z)-ethyl 2-((2-(2-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

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